Hexakis[(trimethylsilyl)ethynyl]benzene

Catalog No.
S3359068
CAS No.
100516-62-9
M.F
C36H54Si6
M. Wt
655.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexakis[(trimethylsilyl)ethynyl]benzene

CAS Number

100516-62-9

Product Name

Hexakis[(trimethylsilyl)ethynyl]benzene

IUPAC Name

trimethyl-[2-[2,3,4,5,6-pentakis(2-trimethylsilylethynyl)phenyl]ethynyl]silane

Molecular Formula

C36H54Si6

Molecular Weight

655.3 g/mol

InChI

InChI=1S/C36H54Si6/c1-37(2,3)25-19-31-32(20-26-38(4,5)6)34(22-28-40(10,11)12)36(24-30-42(16,17)18)35(23-29-41(13,14)15)33(31)21-27-39(7,8)9/h1-18H3

InChI Key

STTDQWBKXQKNIK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C

Synthesis and Molecular Design:

Hexakis[(trimethylsilyl)ethynyl]benzene is a complex organic molecule with the formula C36H54Si6. Due to its unique structure featuring a benzene core surrounded by six ethynyl groups (with trimethylsilyl substituents), researchers have explored its potential applications in various fields of materials science. The synthesis of this molecule has been reported in scientific literature, allowing for further investigation of its properties ().

Hexakis[(trimethylsilyl)ethynyl]benzene is a complex organic compound with the molecular formula C36H54Si6. It features a benzene ring substituted with six trimethylsilyl-ethynyl groups. This structure contributes to its unique properties, making it a subject of interest in various fields of chemistry, particularly in materials science and organic synthesis. The compound has a predicted melting point of 224.7 °C and a boiling point of approximately 583.7 °C, with a density around 0.95 g/cm³ .

Typical of alkynes and silanes. Notably, it can participate in:

  • Cross-coupling reactions: Utilizing palladium or nickel catalysts, it can form larger conjugated systems.
  • Hydrolysis: The trimethylsilyl groups can be hydrolyzed to yield hydroxyl groups, altering the compound's solubility and reactivity.
  • Polymerization: It serves as a monomer in the synthesis of graphdiyne, a two-dimensional carbon allotrope, through coupling reactions that form extended π-conjugated systems .

The synthesis of hexakis[(trimethylsilyl)ethynyl]benzene typically involves:

  • Preparation of Trimethylsilylacetylene: This is achieved through the reaction of sodium acetylide with trimethylsilyl chloride.
  • Substitution Reaction: The trimethylsilylacetylene is then reacted with benzene derivatives under conditions that favor substitution at the ortho or para positions.
  • Coupling Reactions: Utilizing transition metal catalysts to couple multiple trimethylsilylacetylene units to achieve hexasubstitution on the benzene ring.

These methods allow for the efficient construction of the desired compound while maintaining high yields and purity .

Hexakis[(trimethylsilyl)ethynyl]benzene has several notable applications:

  • Precursor for Graphdiyne: As a starting material for synthesizing graphdiyne, it plays an essential role in developing new materials with potential applications in electronics and nanotechnology.
  • Building Block for Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Research in Supramolecular Chemistry: The compound's structure allows for investigations into self-assembly processes and molecular recognition phenomena .

Interaction studies involving hexakis[(trimethylsilyl)ethynyl]benzene primarily focus on its reactivity with other chemical species rather than biological interactions. Research indicates that it can form stable complexes with various metals and ligands, which may enhance its utility in catalysis and material science.

Hexakis[(trimethylsilyl)ethynyl]benzene shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameMolecular FormulaUnique Features
HexaethynylbenzeneC24H12Lacks silyl groups; used in organic electronics
Hexakis(phenylethynyl)benzeneC36H30Contains phenyl instead of trimethylsilyl groups
Octa(trimethylsilylethynyl)cyclohexaneC30H54Si8Features a cyclohexane core; used in polymer synthesis
Deca(trimethylsilylethynyl)phenyleneC48H78Si10Larger size; potential use in advanced materials

Hexakis[(trimethylsilyl)ethynyl]benzene is unique due to its specific arrangement of trimethylsilyl groups, which enhances its solubility and stability compared to other similar compounds. Its application as a precursor for graphdiyne also sets it apart from others listed above .

The quest for carbon allotropes beyond graphene and diamond began in the late 20th century, driven by theoretical predictions of materials combining sp and sp² hybridized carbon atoms. In 1987, Baughman hypothesized the existence of graphdiyne, a planar carbon lattice integrating benzene rings (sp²) and diacetylene linkages (sp). However, synthesizing such structures faced challenges due to the instability of ethynyl intermediates.

Breakthroughs emerged in the 2010s with the development of HEB-TMS as a stable monomer. By shielding reactive ethynyl groups with trimethylsilyl (TMS) protecting groups, researchers could perform controlled cross-coupling reactions without premature polymerization. Li et al.’s 2010 demonstration of GDY film synthesis using HEB-TMS marked a milestone, proving the feasibility of large-area sp-sp² carbon networks. Subsequent studies refined synthetic protocols, such as interfacial growth strategies that leverage HEB-TMS’s solubility in organic solvents to assemble GDY at gas-liquid or liquid-liquid interfaces.

Role in Emergent Carbon Allotropes and 2D Material Architectures

HEB-TMS serves as the foundational building block for GDY, which exhibits a pore-rich structure (3.8–5.2 Å pore diameter) and tunable electronic properties (bandgap: 0.46–1.10 eV). The compound’s six ethynyl groups enable hexagonal symmetry in GDY, while the TMS groups ensure solubility and prevent side reactions during synthesis.

Structural and Electronic Properties

GDY synthesized from HEB-TMS demonstrates:

  • High carrier mobility (2.5 × 10⁴ cm² V⁻¹ s⁻¹) due to π-conjugation across sp-sp² domains.
  • Anisotropic thermal conductivity (220 W m⁻¹ K⁻¹ in-plane vs. 12 W m⁻¹ K⁻¹ cross-plane).
  • Chemically active sites at ethynyl linkages for functionalization with metals or heteroatoms.

Synthesis Techniques

MethodConditionsKey FeaturesReference
Solution-phase couplingCu(OAc)₂, pyridine, 60°CProduces crystalline GDY films (3–5 nm)
On-surface growthAu(111) substrate, UHV, 450–580KAtomically precise sp-sp² networks
Vapor-liquid-solidZnO nanorod templates, 750°CGDY nanowires (20–50 nm diameter)

For example, on-surface synthesis on Au(111) involves deprotecting HEB-TMS to form hexaethynylbenzene, which undergoes Glaser-Hay coupling to create extended GDY sheets. Raman spectroscopy confirms the evolution of sp-carbon vibrational modes at 2145–2178 cm⁻¹ during this process.

Applications in Next-Generation Technologies

  • Energy Storage: GDY derived from HEB-TMS exhibits a lithium-ion storage capacity of 1,720 mAh g⁻¹, surpassing graphite (372 mAh g⁻¹).
  • Catalysis: Pt nanoparticles anchored on GDY show 8.3x higher oxygen reduction activity than commercial Pt/C catalysts.
  • Nanoelectronics: GDY field-effect transistors demonstrate an on/off ratio >10⁶ and carrier mobility of 10³ cm² V⁻¹ s⁻¹.

Dates

Modify: 2023-08-19

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